Bptf-IN-BZ1
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Overview
Description
BPTF-IN-BZ1 is a pyridazinone-based inhibitor of Bromodomain PHD Finger Transcription Factor (BPTF). It exhibits high potency with a dissociation constant (Kd) of 6.3 nM and shows more than 350-fold selectivity over BET bromodomains . This compound is primarily used in scientific research to study the role of BPTF in various biological processes and diseases.
Preparation Methods
The synthesis of BPTF-IN-BZ1 involves several steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:
Formation of the Pyridazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the pyridazinone core to enhance its inhibitory activity.
Purification: The final compound is purified using techniques such as column chromatography to achieve high purity.
Chemical Reactions Analysis
BPTF-IN-BZ1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazinone core.
Substitution: Substitution reactions are used to introduce different substituents on the pyridazinone ring, altering its activity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
BPTF-IN-BZ1 has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of pyridazinone-based inhibitors.
Biology: this compound is used to investigate the role of BPTF in chromatin remodeling and gene expression.
Mechanism of Action
BPTF-IN-BZ1 exerts its effects by inhibiting the activity of BPTF, a key component of the nucleosome remodeling factor (NURF) complex. BPTF plays a crucial role in chromatin remodeling, which is essential for gene transcription, DNA repair, and other cellular processes. By inhibiting BPTF, this compound disrupts these processes, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
BPTF-IN-BZ1 is unique due to its high potency and selectivity for BPTF over other bromodomains. Similar compounds include:
Sanguinarine Chloride: Another BPTF inhibitor with a different chemical structure and lower potency compared to this compound.
BET Inhibitors: These inhibitors target BET bromodomains but lack the selectivity and potency of this compound for BPTF.
This compound stands out due to its specific inhibition of BPTF, making it a valuable tool for studying the biological functions of this transcription factor.
Properties
Molecular Formula |
C13H15ClN4O |
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Molecular Weight |
278.74 g/mol |
IUPAC Name |
5-[4-(2-aminoethyl)anilino]-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C13H15ClN4O/c1-18-13(19)12(14)11(8-16-18)17-10-4-2-9(3-5-10)6-7-15/h2-5,8,17H,6-7,15H2,1H3 |
InChI Key |
UOQAFGWMKNIVAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NC2=CC=C(C=C2)CCN)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.